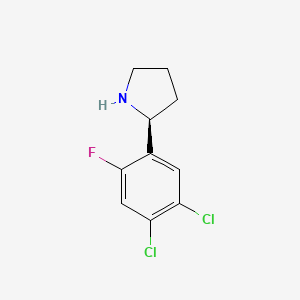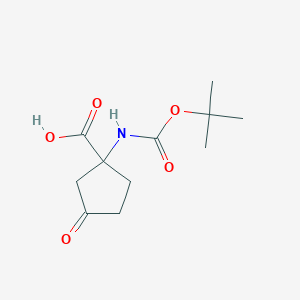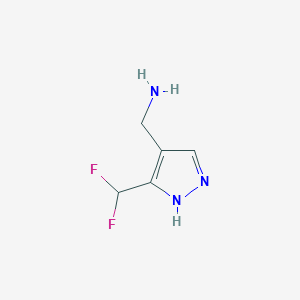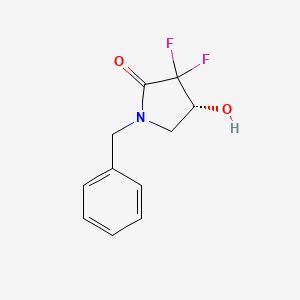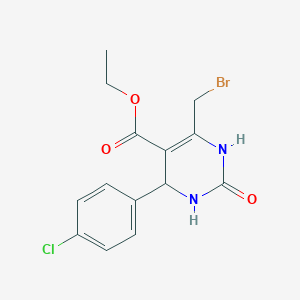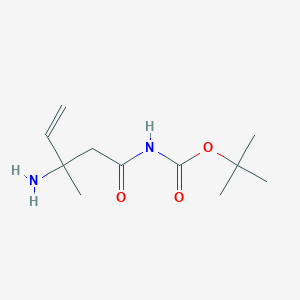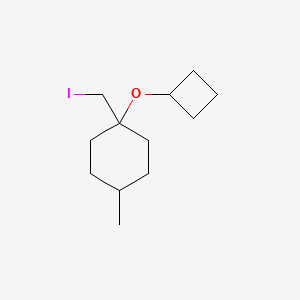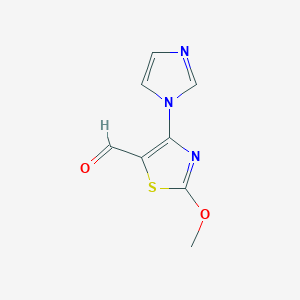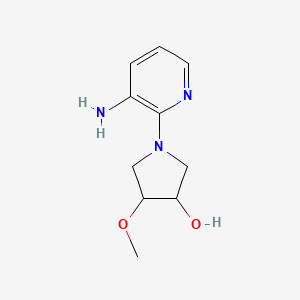![molecular formula C12H12N2O B13325207 1-[2-(4-Methyl-1H-pyrazol-1-YL)phenyl]ethan-1-one](/img/structure/B13325207.png)
1-[2-(4-Methyl-1H-pyrazol-1-YL)phenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-Methyl-1H-pyrazol-1-YL)phenyl]ethan-1-one is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Methyl-1H-pyrazol-1-YL)phenyl]ethan-1-one typically involves the reaction of an aryl-substituted pyrazole with appropriate reagents. One common method includes the reaction of 4-methyl-1-phenyl-1H-pyrazole with an acetylating agent under controlled conditions . The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation or other side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of catalysts to enhance the reaction rate .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(4-Methyl-1H-pyrazol-1-YL)phenyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[2-(4-Methyl-1H-pyrazol-1-YL)phenyl]ethan-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[2-(4-Methyl-1H-pyrazol-1-YL)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
1-Phenyl-3-methyl-1H-pyrazole: Similar in structure but lacks the ethanone group.
4-Methyl-1H-pyrazole: A simpler pyrazole derivative without the phenyl and ethanone groups.
1-(4-Methylphenyl)-1H-pyrazole: Contains a methylphenyl group but differs in the position of substitution.
Uniqueness: 1-[2-(4-Methyl-1H-pyrazol-1-YL)phenyl]ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with a phenyl and ethanone group makes it a versatile compound for various applications .
Properties
Molecular Formula |
C12H12N2O |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
1-[2-(4-methylpyrazol-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C12H12N2O/c1-9-7-13-14(8-9)12-6-4-3-5-11(12)10(2)15/h3-8H,1-2H3 |
InChI Key |
LRZMYNJFMGGZPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)C2=CC=CC=C2C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


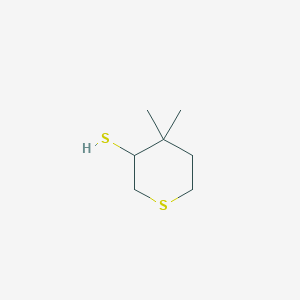
![(8-Azaspiro[4.5]decan-2-yl)methanol hydrochloride](/img/structure/B13325137.png)

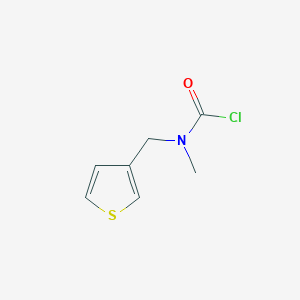
![6-Bromo-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13325154.png)
